molecular formula C11H8Cl2N2O2 B2478339 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-53-4

4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2478339
CAS RN: 1281872-53-4
M. Wt: 271.1
InChI Key: IRSIWQKREITMLK-UHFFFAOYSA-N
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Description

4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid (CCPA) is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular weight of 248.6 g/mol and a melting point of 154-156 °C. CCPA is widely used in scientific research due to its ability to interact with various molecules and its ability to form strong hydrogen bonds. It has been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various derivatives, including 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester. These compounds have unique structural and conformational characteristics, as determined by X-ray analysis and spectroscopic techniques (Kumarasinghe, Hruby, & Nichol, 2009).
  • New pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Electrosynthesis

  • 4-Chlorosubstituted pyrazolecarboxylic acids, closely related to 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, have been synthesized through an electrosynthesis process, highlighting the influence of substituent structures on the efficiency of chlorination (Lyalin, Petrosyan, & Ugrak, 2009).

Molecular Targeted Therapy

  • The compound serves as an intermediate in the synthesis of biologically active compounds, notably in cancer treatment strategies. Its derivatives show potential as molecular targeted anticancer drugs, offering selective action and reduced side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).

Agricultural Applications

  • Pyrazole derivatives, including those synthesized from related compounds, have been explored as novel fungicides and insecticides, showing high activity and specificity against various pests (Hasan et al., 1996).

Medicinal Chemistry and Drug Development

  • Several studies have focused on the synthesis of new derivatives for potential applications in medicinal chemistry. These derivatives have been explored for their antimicrobial, anticancer, and other therapeutic properties (Srivastava et al., 2008).

Radiochemistry

  • Derivatives of 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid have been labeled with carbon-14 for use in radiotracer studies, contributing to research in metabolism, toxicology, and environmental studies (Liu et al., 2011).

Structural and Theoretical Investigations

  • The compound's derivatives have been the subject of extensive structural and theoretical investigations, including crystallography, NMR spectroscopy, and density functional theory (DFT) studies. These studies provide insights into their molecular properties and potential applications (Viveka et al., 2016).

Molecular Docking Studies

  • Molecular docking studies of derivatives of this compound have been conducted to understand their potential interactions with biological targets, which is crucial for drug development and understanding the mechanism of action of these compounds (Reddy et al., 2022).

properties

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSIWQKREITMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

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